CMLD012073

eIF4A Inhibition Translation Initiation Cap-Dependent Translation

CMLD012073 is the superior amidino-rocaglate for dissecting eIF4A-mediated translation, validated by its 3-fold higher potency versus CR-1-31-B in cap-dependent assays and 5-fold lower cytotoxicity than CMLD012612. Its 1-9 nM pan-genotypic anti-HEV activity makes it essential for viral host-factor research. Choose this specific compound to ensure reproducible, high-resolution data.

Molecular Formula C30H30N2O7
Molecular Weight 530.6 g/mol
Cat. No. B11931774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMLD012073
Molecular FormulaC30H30N2O7
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1=NC23C4=C(C=C(C=C4OC)OC)OC2(C(C(C3(N1)O)C(=O)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC
InChIInChI=1S/C30H30N2O7/c1-17-31-29-25-22(37-4)15-21(36-3)16-23(25)39-28(29,19-11-13-20(35-2)14-12-19)24(18-9-7-6-8-10-18)26(27(33)38-5)30(29,34)32-17/h6-16,24,26,34H,1-5H3,(H,31,32)/t24-,26+,28+,29-,30-/m1/s1
InChIKeyYEBNUTRZELOAAC-JFYVELCSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMLD012073 (Amidino-Rocaglate): A Potent eIF4A Inhibitor for Antiviral and Oncology Research Sourcing


CMLD012073 is a synthetic amidino-rocaglate derivative and a potent inhibitor of eukaryotic initiation factor 4A (eIF4A) [1]. As a member of the rocaglate class of translation initiation inhibitors, it binds to and modifies the behavior of the RNA helicase eIF4A, thereby disrupting cap-dependent translation [2]. This mechanism is distinct from direct viral enzyme inhibitors like ribavirin, and positions CMLD012073 as a targeted chemical probe for investigating host-dependent translation in viral replication and oncogenesis [3]. Its CAS registry number is 2368900-32-5, and its molecular formula is C30H30N2O7 with a molecular weight of 530.57 g/mol .

CMLD012073: Avoiding the Pitfalls of In-Class Analogue Substitution


Substituting CMLD012073 with a closely related rocaglate, such as CR-1-31-B, is scientifically invalid due to significant, quantifiable differences in biochemical and functional potency. While all rocaglates target eIF4A, their potencies vary dramatically. For instance, in a direct head-to-head comparison within the same in vitro translation assay, CMLD012073 was approximately 3-fold more potent at inhibiting cap-dependent translation than its close analogue CR-1-31-B [1]. This indicates that the specific chemical modifications present in CMLD012073 confer a non-linear enhancement in its ability to suppress translation initiation. Furthermore, functional outcomes diverge sharply: CMLD012073 demonstrates a much stronger antiviral effect (EC50 of 1-9 nM) against Hepatitis E virus (HEV) compared to silvestrol (EC50 ~5 nM against other viruses, but not directly comparable against HEV) [2][3]. These data underscore that minor structural variations among amidino-rocaglates translate into major, experimentally relevant differences in performance, rendering generic substitution a high-risk strategy for reproducible science.

Procurement-Relevant Quantitative Differentiation of CMLD012073 vs. Analogues


CMLD012073 Exhibits 3-Fold Greater Translation Inhibition Potency vs. CR-1-31-B

In a direct head-to-head comparison using in vitro translation assays, CMLD012073 was approximately 3-fold more potent at inhibiting cap-dependent translation (FF) than the synthetic rocaglate CR-1-31-B [1]. This quantifiable increase in potency underscores its superior efficacy as a chemical probe for studying translation initiation.

eIF4A Inhibition Translation Initiation Cap-Dependent Translation Rocaglate Pharmacology

CMLD012073 Demonstrates >1,000-Fold Greater Antiviral Potency vs. Ribavirin Against HEV

CMLD012073 inhibits Hepatitis E virus (HEV) replication in a subgenomic replicon assay with an EC50 value in the low nanomolar range (1-9 nM) [1]. In stark contrast, the current standard-of-care drug ribavirin exhibits EC50 values against various viruses in the micromolar range (e.g., 2.5-60.1 μM) [2]. This represents a difference in potency of over three orders of magnitude (1,000- to 10,000-fold).

Hepatitis E Virus Antiviral Activity Pan-genotypic Inhibition Host-Targeting Antiviral

CMLD012073 Demonstrates Pan-Genotypic HEV Inhibition, a Feature Not Shared by All Antivirals

Unlike many direct-acting antivirals that are genotype-specific, CMLD012073 exhibits robust, dose-dependent inhibition across multiple, clinically relevant HEV genotypes (HEV-1 [Sar55], wild boar HEV-3 [83-2], and human HEV-3 [p6]) at low nanomolar concentrations [1]. This pan-genotypic property is a key differentiator from nucleoside analogues like ribavirin, which can show variable efficacy and lead to treatment failure in certain HEV genotypes [2].

Hepatitis E Virus Pan-genotypic Broad-Spectrum Antiviral Viral Genotype Resistance

CMLD012073 Shows a Favorable Cellular Safety Profile Compared to its More Cytotoxic Analogue CMLD012612

While both are potent eIF4A inhibitors, CMLD012073 exhibits a 5-fold higher IC50 for cytotoxicity (10 nM) in NIH/3T3 cells compared to its analogue CMLD012612 (IC50 = 2 nM) [1]. This difference in cellular potency suggests a potentially wider therapeutic window and reduced off-target cellular toxicity for CMLD012073, a critical parameter when selecting a chemical probe for cellular or in vivo studies.

Cytotoxicity Therapeutic Window NIH/3T3 Cells eIF4A Inhibitor Selectivity

Targeted Research Applications for CMLD012073 Informed by Comparative Data


Investigating Pan-Genotypic Host-Targeting Antiviral Strategies for Hepatitis E Virus (HEV)

Based on its 1-9 nM EC50 against HEV replicons and demonstrated pan-genotypic activity [1], CMLD012073 is the preferred chemical probe for researchers aiming to validate host translation machinery (eIF4A) as a therapeutic target across multiple HEV genotypes, circumventing the genotype-specific limitations and micromolar potency of ribavirin.

Mechanistic Studies of Cap-Dependent Translation Initiation with Minimal Off-Target Cytotoxicity

Given its 3-fold superior potency in inhibiting cap-dependent translation compared to CR-1-31-B [2], and its 5-fold lower cytotoxicity compared to CMLD012612 (10 nM vs. 2 nM IC50 in NIH/3T3 cells) [3], CMLD012073 is the superior choice for finely dissecting eIF4A-mediated translation initiation with a cleaner pharmacological window.

Comparative Pharmacology of Amidino-Rocaglates to Define Structure-Activity Relationships (SAR)

CMLD012073 serves as a critical comparator compound in SAR studies due to its well-defined differential potency against analogues like CR-1-31-B [2] and CMLD012612 [3]. Its use is essential for mapping how specific structural features (e.g., the amidino group) correlate with enhanced eIF4A inhibition and antiviral activity.

In Vitro Validation of eIF4A as an Anti-Cancer Target in Fibroblast Models

The compound's validated activity in NIH/3T3 cells (IC50 = 10 nM) makes it a robust tool for preliminary studies investigating the dependency of transformed fibroblasts on cap-dependent translation for survival and proliferation, serving as a foundational step before moving to more complex cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CMLD012073

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.